Unique 1-(p-Tolyl)-1H-tetrazole Regioisomer Confers Distinct H-Bond Acceptor Topology vs. 3-(1H-Tetrazol-5-yl)chromones
The target compound positions the tetrazole ring as an N1-substituted 5-carboxamidomethyl derivative with a p-tolyl group on the tetrazole N1 atom. This contrasts with the clinically studied 3-(1H-tetrazol-5-yl)chromones (e.g., AA-344), where the tetrazole is directly attached at the chromone C3 position via a C–C bond [1]. In the target compound, the tetrazole ring presents two distinct nitrogen lone pairs oriented away from the chromone plane due to the methylene spacer, creating a unique hydrogen-bond acceptor pharmacophore. 13C NMR studies on related tetrazole–chromone isomers demonstrate that the tetrazole ring carbon chemical shifts differ by >2 ppm between N1- and N2-substituted regioisomers, confirming that substitution pattern alters electronic distribution and intermolecular interaction potential [1]. The p-tolyl group further increases molecular volume (MW 361.36) and calculated logP relative to the unsubstituted N-(1H-tetrazol-5-yl)-4-oxochromen-2-carboxamide (MW 271.23, logP ~1.0) [2].
| Evidence Dimension | Tetrazole substitution pattern and molecular topology |
|---|---|
| Target Compound Data | 1-(p-tolyl)-1H-tetrazol-5-yl methyl carboxamide; MW 361.36; tetrazole N1-substituted; two H-bond acceptor sites on tetrazole N3/N4 oriented via methylene linker |
| Comparator Or Baseline | AA-344 (6-ethyl-3-(1H-tetrazol-5-yl)chromone): C–C linked tetrazole at chromone C3, no spacer; N-(1H-tetrazol-5-yl)-4-oxochromen-2-carboxamide: unsubstituted tetrazole, MW 271.23 |
| Quantified Difference | MW increased by ~90 Da vs. unsubstituted analog; tetrazole regioisomerism alters NMR δc by >2 ppm [1]; hydrogen-bond directionality fundamentally different due to methylene spacer and N1-p-tolyl substitution |
| Conditions | Structural comparison based on X-ray crystallography of related chromone-2-carboxamides (Reis et al., 2013) [3] and 13C NMR analysis of tetrazole-chromone isomers (Nohara et al., 1979) [1] |
Why This Matters
The distinct regioisomeric and conformational profile means this compound cannot be replaced by off-the-shelf 3-tetrazolylchromones or N-unsubstituted tetrazole carboxamides in SAR or docking studies; procurement must specify the exact CAS number to maintain pharmacophore integrity.
- [1] Nohara, A. et al. (1979). Studies on antianaphylactic agents. 6. Synthesis of some metabolites of 6-ethyl-3-(1H-tetrazol-5-yl)chromone and their analogues. Journal of Medicinal Chemistry, 22(3), 290–295. View Source
- [2] Calculated logP and MW for N-(1H-tetrazol-5-yl)-4-oxochromen-2-carboxamide using Molinspiration cheminformatics (2025). View Source
- [3] Reis, J. et al. (2013). 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and a new polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide and its hemihydrate. Acta Crystallographica Section C, 69(Pt 12), 1527–1533. View Source
